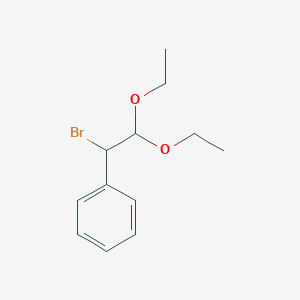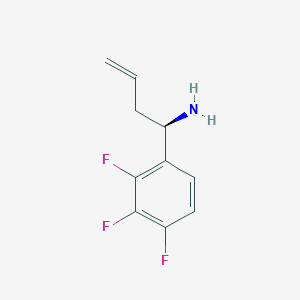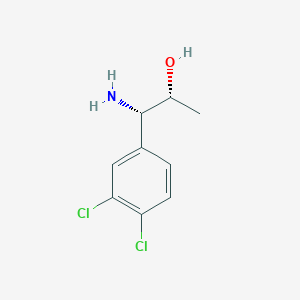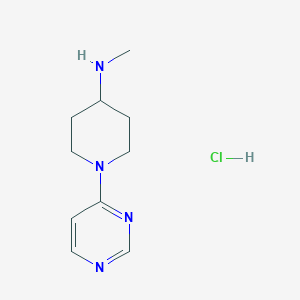
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is a compound that belongs to the class of fluorinated amines It features a trifluoromethyl group attached to an ethylamine backbone, with a pyridyl ring substituted at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine typically involves the introduction of the trifluoromethyl group and the pyridyl ring onto an ethylamine scaffold. One common method involves the reaction of a pyridyl derivative with a trifluoromethylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced amine derivatives.
Substitution: The trifluoromethyl group or the pyridyl ring can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Aplicaciones Científicas De Investigación
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Industry: The compound is used in the production of materials with specific properties, such as fluorinated polymers and coatings
Mecanismo De Acción
The mechanism of action of (1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(Trifluoromethyl)pyridine: Similar in structure but lacks the ethylamine group.
3-Methylpyridine: Contains the pyridyl ring but does not have the trifluoromethyl group.
2,2,2-Trifluoroethylamine: Features the trifluoromethyl group but lacks the pyridyl ring
Uniqueness
(1R)-2,2,2-Trifluoro-1-(3-methyl(2-pyridyl))ethylamine is unique due to the combination of the trifluoromethyl group and the pyridyl ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block in various applications, particularly in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C8H9F3N2 |
|---|---|
Peso molecular |
190.17 g/mol |
Nombre IUPAC |
(1R)-2,2,2-trifluoro-1-(3-methylpyridin-2-yl)ethanamine |
InChI |
InChI=1S/C8H9F3N2/c1-5-3-2-4-13-6(5)7(12)8(9,10)11/h2-4,7H,12H2,1H3/t7-/m1/s1 |
Clave InChI |
XFBPUXNYVSSZPN-SSDOTTSWSA-N |
SMILES isomérico |
CC1=C(N=CC=C1)[C@H](C(F)(F)F)N |
SMILES canónico |
CC1=C(N=CC=C1)C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


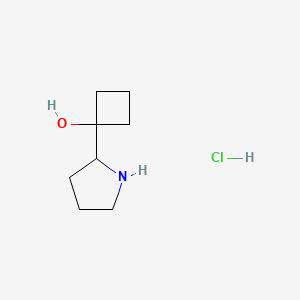
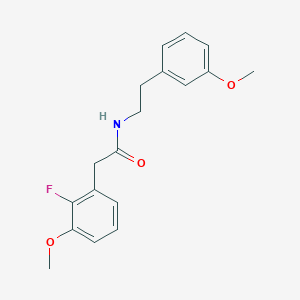
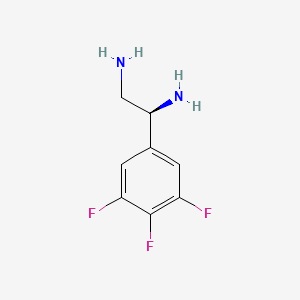


![methyl 2,4-dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13043384.png)
![(2r)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13043387.png)
![2-(3-Chlorophenyl)imidazo[1,2-A]pyridin-7-amine](/img/structure/B13043388.png)
